molecular formula C6H15ClN2OS B6188046 imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride CAS No. 2639410-39-0

imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride

Cat. No.: B6188046
CAS No.: 2639410-39-0
M. Wt: 198.7
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Description

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a piperidine ring, an imino group, and a lambda6-sulfanone moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.

    Introduction of the Imino Group: The imino group is introduced by reacting the piperidine derivative with a suitable amine under controlled conditions.

    Formation of Lambda6-Sulfanone: The lambda6-sulfanone moiety is introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or peracids.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the imino group.

    Substituted Piperidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the piperidine ring provides structural stability. The lambda6-sulfanone moiety can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone: The free base form of the compound.

    Piperidin-4-yl-lambda6-sulfanone: Lacks the imino group.

    Imino(methyl)(piperidin-4-yl)-lambda6-sulfoxide: An oxidized form of the compound.

Uniqueness

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride is unique due to the presence of both the imino group and the lambda6-sulfanone moiety. This combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

2639410-39-0

Molecular Formula

C6H15ClN2OS

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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